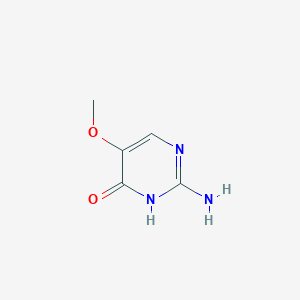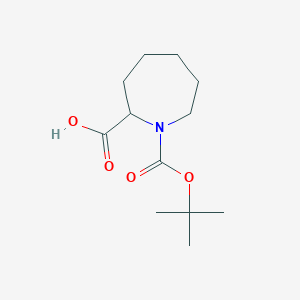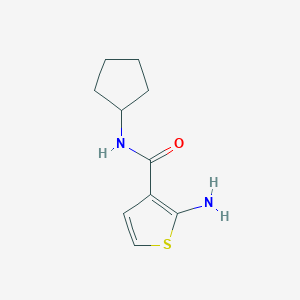![molecular formula C14H19N3OS B1274823 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-03-8](/img/structure/B1274823.png)
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which provides a platform for further functionalization and the introduction of various substituents that can alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazonates with various amines or halides. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, other triazole derivatives have been synthesized from reactions involving carboxylic acid hydrazides, amino-triazoles, and aldehydes . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular geometry, vibrational frequencies, and chemical shift values . These techniques would be essential in determining the molecular structure of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in compounds exhibiting thiol-thione equilibrium . They can also participate in reactions to form fused ring systems, such as triazolothiadiazoles and triazolothiadiazines, which have been explored for their biological activities . The reactivity of the triazole ring towards nucleophilic substitution or addition reactions could be explored for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the triazole ring. Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), can provide insights into the electronic structure, photophysical properties, and nonlinear optical properties . Experimental studies on the luminescent and nonlinear optical properties of similar compounds have shown that these properties can be significant, with potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives, including those similar to 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been extensively studied. These compounds are synthesized through various chemical reactions, often involving the interaction of thiocarbohydrazides with different aldehydes in the presence of ethanol and HCl. The physical and spectral data of these synthesized compounds are thoroughly analyzed to understand their structure and properties (Martin, 2020).
Antimicrobial Activity
Some 1,2,4-triazole derivatives have been shown to possess moderate to good antimicrobial activity. The antimicrobial potential is evaluated through the synthesis of novel compounds and their testing against various microorganisms. These studies contribute to the development of new antimicrobial agents and broaden the understanding of the antimicrobial properties of triazole derivatives (Martin, 2020).
Antioxidative Activity
Research has also explored the antioxidative properties of certain 1,2,4-triazole derivatives. These compounds have been investigated for their ability to mitigate oxidative stress induced by various factors, showing promise in oxidative stress management (Aktay et al., 2005).
Structural Studies
The structural aspects of 1,2,4-triazole derivatives, including crystal structure analysis and theoretical studies, are critical for understanding their chemical behavior and potential applications. Detailed structural comparisons with aromatic analogs help elucidate the molecular interactions and stability of these compounds, providing insights into their potential utility in various scientific domains (Wawrzycka-Gorczyca & Siwek, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPWDXRUPLLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391767 |
Source


|
| Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-03-8 |
Source


|
| Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)




![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)




![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)